
(R)-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine is a chemical compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, along with a methoxy group attached to the ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol in the presence of a base such as sodium hydride.
Reductive Amination: The final step involves the formation of the ethanamine chain through reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(5-Bromo-2-fluorophenyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
®-1-(5-Bromo-2-chlorophenyl)-2-methoxyethanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
®-1-(5-Bromo-2-fluorophenyl)-2-methoxypropane: Similar structure but with a propane chain instead of an ethanamine chain.
Uniqueness
®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the phenyl ring and ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C9H11BrFNO |
|---|---|
Molekulargewicht |
248.09 g/mol |
IUPAC-Name |
(1R)-1-(5-bromo-2-fluorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrFNO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
HFNNYVYLPDLCFZ-VIFPVBQESA-N |
Isomerische SMILES |
COC[C@@H](C1=C(C=CC(=C1)Br)F)N |
Kanonische SMILES |
COCC(C1=C(C=CC(=C1)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


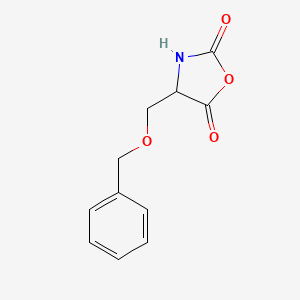
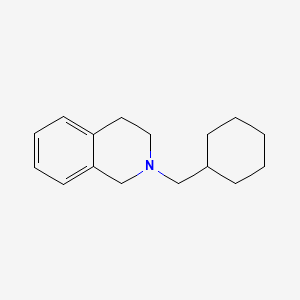



![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
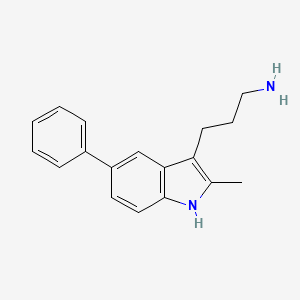
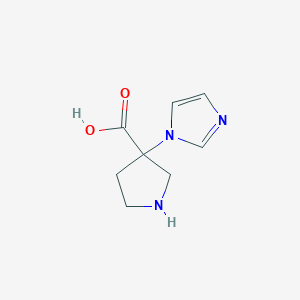
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)


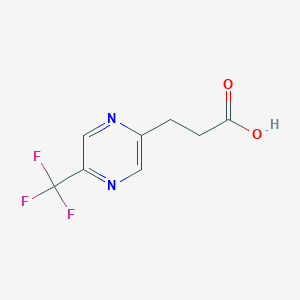
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B12967828.png)

